molecular formula C5H9NO B2683152 3-Methoxypropyl isocyanide CAS No. 42563-58-6

3-Methoxypropyl isocyanide

Cat. No. B2683152
CAS RN: 42563-58-6
M. Wt: 99.133
InChI Key: WDTGKQZNHIWLOL-UHFFFAOYSA-N
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Description

3-Methoxypropyl isocyanide, also known as 1-isocyano-2-methoxyethane, is a chemical compound used in laboratory settings and for the synthesis of substances . Its empirical formula is C5H9NO2 and it has a molecular weight of 115.13 .


Synthesis Analysis

The synthesis of isocyanides like 3-Methoxypropyl isocyanide can be achieved through various methods. One such method involves the in-water dehydration of N-formamides under micellar conditions . Another method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

The molecular structure of 3-Methoxypropyl isocyanide is characterized by the presence of an isocyanide functional group (N=C=O). This group is known for its reactivity and its ability to form diverse, nitrogenous heterocycles .


Chemical Reactions Analysis

Isocyanides like 3-Methoxypropyl isocyanide can react with other small molecules such as water, alcohols, and amines. These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Scientific Research Applications

Medicinal Chemistry

Isocyanides, including 3-Methoxypropyl isocyanide, have been found to have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They have been used as unconventional pharmacophores, especially useful as metal coordinating warheads .

Synthesis of Isocyanides

3-Methoxypropyl isocyanide can be synthesized from N-substituted formamides using phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C . This method offers several advantages including increased synthesis speed, relatively mild conditions, and minimal reaction waste .

Multicomponent Reactions

Isocyanides, including 3-Methoxypropyl isocyanide, are known to play an important role in multicomponent reactions . These reactions are efficient and versatile synthetic methods that allow isocyanides to operate as nucleophiles, electrophiles, and even radicals .

Ligands in Coordination Chemistry

Isocyanides have been used in technical applications as ligands in coordination chemistry . Their metal coordinating properties make them particularly useful in this field .

Environmental Remediation

The synthesis of isocyanides, including 3-Methoxypropyl isocyanide, from formamides is significantly more environmentally-friendly than prior methods . This makes them suitable for use in green chemistry .

Biosynthetic Pathways

Isocyanides, including 3-Methoxypropyl isocyanide, are known to occur in various kingdoms of living organisms . The mechanisms that have developed in biosynthetic pathways to allow the formation of isocyanides are crucial questions in biochemistry .

Mechanism of Action

Target of Action

3-Methoxypropyl isocyanide, also known as 1-isocyano-3-methoxypropane, has been found to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . The primary targets of 3-Methoxypropyl isocyanide are two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) . These enzymes play a crucial role in bacterial growth and survival.

Mode of Action

The mode of action of 3-Methoxypropyl isocyanide involves its interaction with its targets, leading to changes in their function. The compound demonstrates concentration-dependent labeling, covalent binding to the catalytic site of the enzymes, and corresponding functional inhibition . This interaction results in the inhibition of the enzymes, thereby disrupting the metabolic processes they are involved in .

Biochemical Pathways

The biochemical pathways affected by 3-Methoxypropyl isocyanide are primarily the fatty acid biosynthetic process and the hexosamine pathway . The compound’s action leads to the destabilization and dysregulation of proteins related to these targeted pathways . The downstream effects of this disruption can lead to the inhibition of bacterial growth.

Pharmacokinetics

It is known that isocyanides, in general, have been erroneously considered either too reactive or metabolically unstable

Result of Action

The result of the action of 3-Methoxypropyl isocyanide at the molecular and cellular level is the inhibition of bacterial growth . This is achieved through the compound’s covalent binding to essential metabolic enzymes, leading to their functional inhibition . This disruption of essential metabolic processes can lead to the death of the bacteria.

Action Environment

The action, efficacy, and stability of 3-Methoxypropyl isocyanide can be influenced by various environmental factors. For instance, certain isocyanides have been shown to exhibit strong antibacterial effects even against Gram-negative bacteria, which are challenging to address due to their largely impermeable double membrane layer . .

Safety and Hazards

3-Methoxypropyl isocyanide is classified as Acute Tox. 4; H302, which means it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

Isocyanides, including 3-Methoxypropyl isocyanide, have potential in many areas of drug discovery and are being considered in the design of future drugs . The reactivity of metalated isocyanides is also being explored for the development and deployment of these exceptional nucleophiles in complex bond constructions .

properties

IUPAC Name

1-isocyano-3-methoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-4-3-5-7-2/h3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTGKQZNHIWLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypropyl isocyanide

CAS RN

42563-58-6
Record name 1-isocyano-3-methoxypropane
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